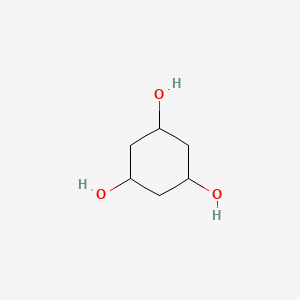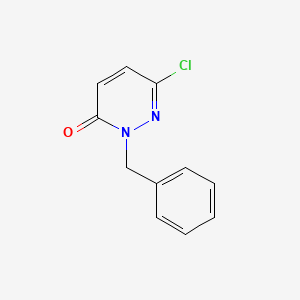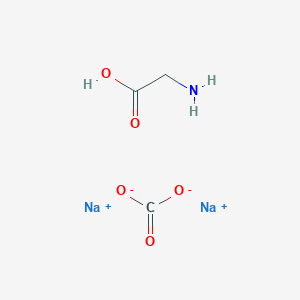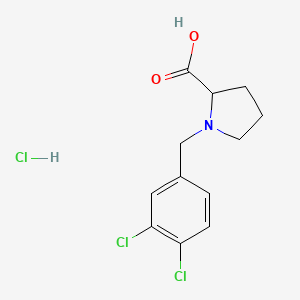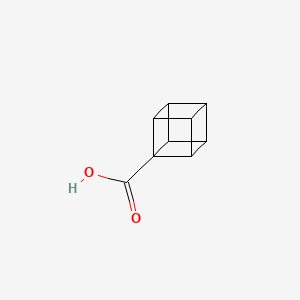
立方烷-1-羧酸
描述
Cubane-1-carboxylic acid is a derivative of the cubane molecule, which is known for its unique and highly strained cube-shaped structure. The carboxylic acid functional group attached to the cubane core adds to the chemical reactivity and potential applications of the molecule. The cubane structure has been a subject of interest due to its high energy and potential use in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of cubane-1-carboxylic acid derivatives has been explored through various methods. For instance, the preparation of 1,4-bis(hydroxymethyl)cubane was achieved by reducing cubane-1,4-dicarboxylic acid with aluminum hydride . Additionally, esterification of 1,4-cubanedicarboxylic acid with alkylsulfuric acids has been proposed as an effective method, yielding high-purity derivatives . The synthesis of deuterated cubane analogues, including octadeuterocubane, has also been described, providing insights into the synthesis of isotopically labeled compounds .
Molecular Structure Analysis
The molecular structure of cubane-1-carboxylic acid derivatives has been extensively studied using X-ray diffraction analysis. For example, the crystal structure of cubane-1,3,5,7-tetracarboxylic acid dihydrate revealed a flexible cubane skeleton that adapts to its steric and electronic environment . The orientation of carboxylic acid groups significantly influences the C-C bond lengths within the cubane core. Highly substituted cubanes, such as 1,2,4,7-tetra(carboxymethyl)cubane and 1,2,3,5,7-penta(carboxymethyl)cubane, have also been structurally characterized, showcasing the possibility of attaching multiple substituents to the cubane framework .
Chemical Reactions Analysis
Cubane-1-carboxylic acid derivatives undergo various chemical reactions. For instance, the radical chlorination of cubane-1,4-dicarboxylic acid leads to chlorinated derivatives, with the positions of chlorine atoms confirmed by X-ray diffraction . Hydrogen bromide cleavage of cubane-1,4-dicarboxylic acid has been used to produce nortwistbrendane derivatives, demonstrating the versatility of cubane derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cubane-1-carboxylic acid derivatives have been investigated through different analytical techniques. Chlorinated cubane dicarboxylates exhibit high thermal stability, with decomposition temperatures above 250°C, as shown by differential scanning calorimetry . The acidity constants of these compounds in water have been determined using capillary electrophoresis, providing valuable information on their behavior in aqueous environments . The incorporation of cubane-1,4-dicarboxylate anions into a Zn-Al layered double hydroxide nanohybrid has been characterized, revealing changes in structural and optical properties . Additionally, the synthesis of new liquid crystalline cubane-1,4-dicarboxylic acid derivatives has led to the discovery of compounds with nematic and smectic A phases, expanding the potential applications of cubane derivatives in the field of liquid crystals .
科学研究应用
结构分析和性质
- 网络氢键: 对立方烷-1,3,5,7-四羧酸二水合物的晶体和分子结构进行了研究, 以了解其柔性性质, 空间和电子环境。本研究重点研究了羧酸基团的取向及其对立方烷骨架键长产生的影响, 强调了供体氢键在该分子结构中的重要性 (Butcher, Bashir-Hashemi, & Gilardi, 1997)。
化学稳定性和转化
开笼和重排: 对1-碘立方烷-4-甲醛的研究揭示了立方烷衍生物的热稳定性和开笼/重排倾向, 表明形成了苯甲酸和苯甲醛等几种化合物 (Heaphy, Griffiths, Dietz, Savage, & Priefer, 2011)。
高价碘氧化脱羧: 研究了使用高价碘对均立方烷基和立方烷基一元和二元羧酸进行氧化脱羧, 展示了一种立方烷体系系统功能化的方法 (Moriarty, Khosrowshahi, & Dalecki, 1987)。
材料科学中的合成和应用
立方烷阴离子的形成和酸度测定: 对立方烷及其衍生物的研究集中在分子的酸度和立方烷阴离子的形成上。本研究提供了立方烷酸度和键离解能的热力学值的宝贵数据 (Hare, Emrick, Eaton, & Kass, 1997)。
纳米杂化物的制备: 立方烷-1,4-二羧酸阴离子被用于形成Zn2Al层状双氢氧化物(LDH)纳米杂化物。分析了这种材料的结构和光学性质, 表明在材料科学中具有巨大的应用潜力 (Arjomandi Rad & Rezvani, 2015)。
烯烃环氧化催化剂: 一项研究证明了立方烷型钴簇作为各种烯烃环氧化的有效催化剂, 突出了其在合成化学中的潜力 (Lee et al., 2016)。
热化学性质和潜在用途
立方烷衍生物的热转化: 探索了1,4-立方烷二羧酸及其酯的热降解, 提供了动力学参数和产物组成的见解, 这对于理解分子的稳定性和潜在用途至关重要 (Prokudin, Lagodzinskaya, Dubikhin, Nazin, Romanova, & Eremenko, 2005)。
立方烷基燃料的研究: 对立方烷衍生物的研究集中在它们作为红外对策燃料的潜力, 分析了它们的形成焓、应变能和热稳定性 (Dallaston, Brusnahan, Wall, & Williams, 2019)。
推进剂成分中的应用: 合成和评价立方烷1,4-二羧酸的二酯作为推进剂增塑剂, 突出了它们在先进推进剂配方中的潜力 (Cunkle & Willer, 1988)。
作用机制
Target of Action
Cubane-1-carboxylic Acid, like other cubane derivatives, is a highly symmetric cubic cage structure having carbon atoms at the vertices of a cube
Mode of Action
It’s known that the cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .
Biochemical Pathways
Cubane derivatives have been shown to undergo various chemical reactions, including oxidative decarboxylative ether formation (hofer–moest reaction) . This reaction involves the conversion of carboxylic acids to ethers, which could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that cubane and its derivatives are highly reactive due to the highly strained bonds, which could potentially influence its bioavailability .
Result of Action
The highly strained cubane system is known to be of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . The 90-degree bonding angle of the carbon atoms in cubane means that the bonds are highly strained, which could potentially lead to high reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cubane-1-carboxylic Acid. For instance, the electrochemical functionalization of cubane by oxidative decarboxylative ether formation (Hofer–Moest reaction) was demonstrated under mild conditions compatible with the presence of other oxidizable functional groups . The use of flow electrochemical conditions allows straightforward upscaling .
安全和危害
未来方向
Cubanes have gained real traction in medicinal chemistry . Substituting a phenyl ring by a cubyl unit can lead to improved physical and biological properties . In addition, 1,4-disubstituted cubanes have applications as non-aromatic rigid spacers in organic materials and polymers . Therefore, the development of new synthetic approaches to bridge the gap in the availability of cubanes that bear different substitution patterns is a promising future direction .
生化分析
Biochemical Properties
Cubane-1-carboxylic acid plays a role in various biochemical reactions due to its highly strained structure, which imparts unique reactivity. In biochemical systems, cubane-1-carboxylic acid can interact with enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo oxidative decarboxylation reactions, which are catalyzed by specific enzymes. These interactions often involve the formation of reactive intermediates that can further participate in biochemical pathways . The rigid structure of cubane-1-carboxylic acid also allows it to act as a scaffold for the development of enzyme inhibitors or activators, influencing various biochemical processes.
Cellular Effects
Cubane-1-carboxylic acid can affect various types of cells and cellular processes. Its unique structure allows it to interact with cell membranes and intracellular components, potentially influencing cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that cubane-1-carboxylic acid can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, its interactions with cellular proteins can impact gene expression, either upregulating or downregulating specific genes, thereby affecting cellular functions and processes.
Molecular Mechanism
The molecular mechanism of cubane-1-carboxylic acid involves its ability to bind to specific biomolecules and modulate their activity. The highly strained structure of cubane-1-carboxylic acid allows it to form stable complexes with enzymes and proteins, leading to either inhibition or activation of their functions . For example, cubane-1-carboxylic acid can inhibit the activity of enzymes involved in oxidative decarboxylation, thereby affecting metabolic pathways. Additionally, its interactions with transcription factors can lead to changes in gene expression, influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cubane-1-carboxylic acid can change over time due to its stability and degradation. Studies have shown that cubane-1-carboxylic acid is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat . Long-term exposure to cubane-1-carboxylic acid has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of cubane-1-carboxylic acid can vary with different dosages in animal models. At low doses, cubane-1-carboxylic acid may exhibit minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular processes . Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of normal metabolic pathways. These dosage-dependent effects are crucial for understanding the potential therapeutic applications and safety profile of cubane-1-carboxylic acid.
Metabolic Pathways
Cubane-1-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can undergo oxidative decarboxylation, leading to the formation of reactive intermediates that participate in further biochemical reactions The presence of cubane-1-carboxylic acid can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic activity
Transport and Distribution
Within cells and tissues, cubane-1-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cell membranes and its localization within different cellular compartments . The distribution of cubane-1-carboxylic acid can impact its activity and function, as its presence in specific cellular regions can influence local biochemical processes. Additionally, the accumulation of cubane-1-carboxylic acid in certain tissues may have implications for its therapeutic use and potential side effects.
Subcellular Localization
Cubane-1-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize within certain organelles, such as mitochondria and the endoplasmic reticulum, where it can interact with enzymes and other biomolecules The subcellular localization of cubane-1-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments
属性
IUPAC Name |
cubane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIDTXRBMYRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451172 | |
| Record name | carboxycubane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53578-15-7 | |
| Record name | Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53578-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | carboxycubane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cubane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one](/img/structure/B3029037.png)


![[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029044.png)


